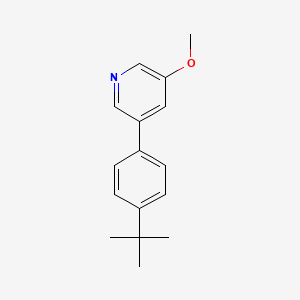

3-(4-t-Butylphenyl)-5-methoxypyridine

Descripción general

Descripción

3-(4-t-Butylphenyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methoxypyridine moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylphenyl)-5-methoxypyridine typically involves the reaction of 4-tert-butylphenylboronic acid with 5-bromo-3-methoxypyridine under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the use of more robust and recyclable catalysts can help reduce production costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-t-Butylphenyl)-5-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: 3-(4-t-Butylphenyl)-5-hydroxypyridine.

Reduction: 3-(4-t-Butylphenyl)-5-methoxypiperidine.

Substitution: 3-(4-t-Butylphenyl)-5-alkoxypyridine.

Aplicaciones Científicas De Investigación

3-(4-t-Butylphenyl)-5-methoxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Mecanismo De Acción

The mechanism of action of 3-(4-t-Butylphenyl)-5-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylphenyl salicylate: Known for its anti-inflammatory properties.

2,4-Ditert-butylphenol: Exhibits antioxidant and antifungal activities.

Uniqueness

3-(4-t-Butylphenyl)-5-methoxypyridine is unique due to its combination of a tert-butylphenyl group and a methoxypyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

3-(4-t-Butylphenyl)-5-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed analysis of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a t-butylphenyl group and a methoxy group. Its structure can be represented as follows:

Key Features:

- Molecular Weight: 229.32 g/mol

- Solubility: Moderate solubility in organic solvents, enhancing its potential for biological applications.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antimicrobial Activity: The compound has shown inhibitory effects against a range of bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating apoptotic pathways. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

A study examining the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HCT116 and SW480) demonstrated that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:

| Concentration (µg/mL) | Apoptosis Rate (%) |

|---|---|

| 0 | 5 |

| 5 | 25 |

| 10 | 45 |

| 15 | 67 |

The compound's mechanism involves the activation of death receptors and modulation of key signaling pathways, including NF-κB and STAT3.

Case Studies

- Study on Antimicrobial Efficacy: A research project conducted by investigated the compound's effects on multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.

- Cancer Cell Apoptosis Induction: A study published in the Journal of Medicinal Chemistry demonstrated that treatment with varying concentrations of the compound led to increased expression of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) while decreasing anti-apoptotic Bcl-2 levels in colon cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile suggests that the presence of the t-butyl group enhances lipophilicity, which may improve absorption and distribution within biological systems. Additionally, studies indicate potential metabolic pathways involving cytochrome P450 enzymes, which could affect the drug's efficacy and safety profile .

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)14-7-5-12(6-8-14)13-9-15(18-4)11-17-10-13/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEIYPWNXNQMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736421 | |

| Record name | 3-(4-tert-Butylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-37-1 | |

| Record name | Pyridine, 3-[4-(1,1-dimethylethyl)phenyl]-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-Butylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.